molecular formula C12H16N2O3S B2559047 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1955334-92-5

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2559047
CAS No.: 1955334-92-5
M. Wt: 268.33
InChI Key: ZTNPXWLIOXATFM-UHFFFAOYSA-N
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Description

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a pyrrolidine moiety linked via an ether bond. The cyclopropylsulfonyl group attached to the pyrrolidine ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: This can be achieved by reacting a suitable amine with a cyclopropylsulfonyl chloride under basic conditions.

    Etherification: The pyrrolidine intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to form the ether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the cyclopropylsulfonyl group.

    Reduction: Reduction reactions could target the pyridine ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypyridine: A simpler analog without the pyrrolidine and cyclopropylsulfonyl groups.

    Pyrrolidine: The core structure of the pyrrolidine moiety.

    Cyclopropylsulfonyl Chloride: The precursor for the cyclopropylsulfonyl group.

Uniqueness

4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of a pyridine ring, a pyrrolidine moiety, and a cyclopropylsulfonyl group, which could confer unique reactivity and potential biological activity.

Properties

IUPAC Name

4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-18(16,12-1-2-12)14-8-5-11(9-14)17-10-3-6-13-7-4-10/h3-4,6-7,11-12H,1-2,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNPXWLIOXATFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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